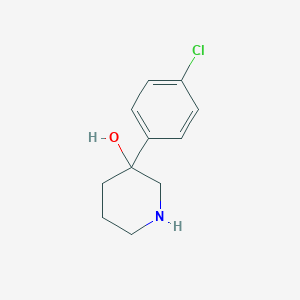

3-(4-Chlorophenyl)piperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-10-4-2-9(3-5-10)11(14)6-1-7-13-8-11/h2-5,13-14H,1,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQUPAHDQDEJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Piperidine Alkaloid and Heterocycle Landscape

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. lifechemicals.comnih.gov Piperidine alkaloids, which are naturally occurring compounds featuring this ring system, are known for their diverse biological activities. researchgate.netdoi.org This structural motif is present in numerous commercially available drugs, demonstrating its importance in medicinal chemistry for creating compounds with activities ranging from anesthetic to antipsychotic. lifechemicals.com

The value of the piperidine scaffold lies in its three-dimensional structure, which allows for the creation of molecules with specific spatial arrangements, a limited number of rotatable bonds, and the potential for chirality. lifechemicals.com These features are critical for designing ligands that can interact with biological targets with high affinity and selectivity. 3-(4-Chlorophenyl)piperidin-3-ol belongs to the 3-aryl-3-piperidinol class of compounds, which are noted for their synthetic versatility and potential to yield derivatives with significant biological effects.

Rationale for Academic Investigation of the 3 4 Chlorophenyl Piperidin 3 Ol Scaffold

The primary impetus for the academic investigation of 3-(4-Chlorophenyl)piperidin-3-ol is its role as a versatile synthetic intermediate. The core structure, featuring a piperidine (B6355638) ring, a hydroxyl group, and a chlorophenyl moiety, provides multiple points for chemical modification. This allows researchers to systematically alter the molecule's properties and explore the structure-activity relationships (SAR) of its derivatives.

The presence of the 4-chlorophenyl group is particularly significant as the halogen atom can influence the electronic properties of the molecule and participate in various interactions with biological targets. The hydroxyl group and the secondary amine in the piperidine ring are reactive sites that allow for the attachment of a wide variety of other chemical groups, leading to the generation of large libraries of compounds for screening. For instance, the nitrogen atom can be functionalized to introduce different substituents, a common strategy in the development of new therapeutic agents. nih.gov

Research has shown that derivatives of similar 3-aryl piperidine analogues can act as potent and efficacious agonists for dopamine (B1211576) receptors, highlighting the potential of this scaffold in developing treatments for neurological and psychiatric disorders. nih.gov The systematic modification of this scaffold allows for the fine-tuning of activity at specific receptor subtypes.

Overview of Current Research Trajectories for Piperidin 3 Ol Derivatives

Current research involving piperidin-3-ol derivatives, including those originating from the 3-(4-Chlorophenyl)piperidin-3-ol scaffold, is focused on exploring a broad spectrum of pharmacological activities. These investigations aim to develop novel therapeutic agents by leveraging the structural features of the piperidine (B6355638) core.

One major area of research is the synthesis of novel analgesic compounds. Studies on derivatives of the closely related 4-(4'-chlorophenyl)-4-hydroxypiperidine have shown that substitution at the nitrogen atom can lead to significant analgesic activity. nih.gov Similarly, derivatives of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol have been synthesized and evaluated for their pain-relieving potential. scispace.comnih.gov

Another promising trajectory is the development of agents targeting the central nervous system. The 3-aryl piperidine framework is a key component in compounds designed as dopamine (B1211576) D4 receptor agonists. nih.gov The ability to create diverse analogues from precursors like this compound is crucial for optimizing receptor affinity and efficacy.

Furthermore, the piperidine scaffold is being explored for other therapeutic applications, including antimalarial and anticancer agents. For example, the 3-piperidin-4-yl-1H-indole scaffold has been investigated as a novel antimalarial chemotype. nih.gov Derivatives of piperine (B192125), a naturally occurring piperidine alkaloid, have also been synthesized and evaluated as potential PPARγ agonists for the treatment of metabolic diseases. nih.gov The synthesis of piperidine derivatives with potential pesticidal and anti-feeding effects is also an active area of research. nyxxb.cn

The chemical properties of this compound and its hydrochloride salt are well-documented, providing a solid foundation for its use in synthesis. uni.lusigmaaldrich.com The development of efficient synthetic methods for creating diverse piperidine derivatives remains a key focus for organic and medicinal chemists. nih.govmdpi.com

A Comprehensive Review of Synthetic Methodologies for this compound

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. ajchem-a.comnih.gov Among the vast array of substituted piperidines, this compound stands out as a key intermediate in the synthesis of various therapeutic agents. This article delves into the synthetic methodologies for constructing this specific compound and related core structures, with a focus on stereoselective synthesis and the introduction of the characteristic 4-chlorophenyl group at the C3 position.

Structural Characterization and Stereochemical Elucidation of 3 4 Chlorophenyl Piperidin 3 Ol

Advanced Spectroscopic Techniques for Structure Confirmation

Spectroscopic methods are fundamental to elucidating the molecular structure of a chemical compound. However, specific experimental data for 3-(4-Chlorophenyl)piperidin-3-ol is not present in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

No specific ¹H-NMR or ¹³C-NMR spectral data for this compound could be located in published journals or databases. This information would be crucial for identifying the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the connectivity of the atoms, and providing insight into the structure of the piperidine (B6355638) ring and its substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Experimental mass spectrometry data for this compound is not available in the reviewed sources. However, predicted data for its hydrochloride salt is available, suggesting the expected mass-to-charge ratios for various ionized forms of the molecule. High-resolution mass spectrometry would be required to confirm the elemental composition with high accuracy.

Table 1: Predicted Mass Spectrometry Data for this compound Hydrochloride

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 212.08367 |

| [M+Na]⁺ | 234.06561 |

| [M+H-H₂O]⁺ | 194.07365 |

| [M+NH₄]⁺ | 229.11021 |

| [M-H]⁻ | 210.06911 |

This data is computationally predicted and has not been experimentally verified in the available literature.

Infrared (IR) Spectroscopy

No experimental IR spectroscopic data for this compound was found. An IR spectrum would be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) stretching vibrations, as well as the aromatic C-H and C=C bonds of the chlorophenyl group.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its stereochemistry and the conformation of its rings.

Determination of Piperidine Ring Conformation (e.g., Chair Conformation)

There are no published X-ray crystallographic studies for this compound. Therefore, the conformation of the piperidine ring has not been experimentally determined. Typically, piperidine rings adopt a stable chair conformation to minimize steric strain.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding)

Without crystal structure data, it is not possible to analyze the intermolecular interactions, such as hydrogen bonding, that dictate how molecules of this compound arrange themselves in a solid state. Such analysis would provide critical information on the stability and physical properties of the crystalline material.

In-depth Analysis of this compound Reveals Research Gap in Chiroptical Characterization

A thorough investigation into the scientific literature for the chemical compound this compound reveals a significant gap in the available data, particularly concerning its stereochemical elucidation through chiroptical methods. Despite the compound's availability from various chemical suppliers, detailed research findings on its optical rotation and circular dichroism—critical techniques for assigning the absolute configuration of chiral molecules—appear to be absent from published scientific literature.

The structural characterization of a chiral molecule, one that is not superimposable on its mirror image, is fundamental to understanding its pharmacological and toxicological properties. For a compound like this compound, which possesses a stereocenter at the C3 position of the piperidine ring, determining the absolute configuration of its enantiomers, designated as (R) and (S), is a crucial step in its development for any potential application.

Chiroptical methods are indispensable tools for this purpose. Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light, with enantiomers rotating light in equal but opposite directions. Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing detailed information about the three-dimensional structure of a molecule. These techniques, often used in conjunction with computational chemistry, allow for the unambiguous assignment of the absolute stereochemistry of a chiral compound.

However, extensive searches of chemical databases and scientific journals have not yielded any specific studies that report the enantioselective synthesis or chiral resolution of this compound, followed by its characterization using optical rotation or circular dichroism. Consequently, no experimental data for these chiroptical properties are publicly available. This lack of information prevents the creation of data tables for its specific rotation or the presentation of its CD spectrum, which would be essential for a complete stereochemical profile.

While research exists on related piperidine derivatives, the strict focus on this compound as per the inquiry highlights this specific void in the scientific record. The absence of such fundamental data precludes a full discussion of its stereochemical properties based on experimental chiroptical analysis.

Structure Activity Relationship Sar Investigations of 3 4 Chlorophenyl Piperidin 3 Ol Analogs

Impact of Substituents on the Piperidine (B6355638) Ring and Aromatic Moiety

The piperidine scaffold and its substituents are fundamental to the interaction of 3-(4-Chlorophenyl)piperidin-3-ol analogs with their biological targets. Modifications to the piperidine ring and the aromatic moiety can significantly alter potency, selectivity, and pharmacokinetic properties.

Role of the 4-Chlorophenyl Group in Molecular Recognition

The 4-chlorophenyl group is a key structural feature for many biologically active piperidine derivatives. In analogs of this compound, this group is crucial for molecular recognition and binding affinity. For instance, in a series of 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl)piperidines, the presence of a 4-chlorophenyl group was found to be a significant determinant of their activity as monoamine reuptake inhibitors. nih.gov The affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (5-HTT) is influenced by the nature of the substituent on the phenyl ring. nih.gov

Furthermore, substitutions on the chlorophenyl ring itself can modulate the compound's properties. For example, the addition of a fluorine atom to the chlorophenyl group has been shown to enhance metabolic stability, likely by altering the molecule's susceptibility to cytochrome P450 enzymes.

The interaction of the 4-chlorophenyl group with the target protein often involves hydrophobic and electronic interactions. The chlorine atom, being electron-withdrawing, can influence the electronic distribution of the phenyl ring, which in turn affects its binding characteristics.

Influence of the Hydroxyl Group Position and Stereochemistry

The position and stereochemistry of the hydroxyl group on the piperidine ring are critical for the biological activity of this compound analogs. In the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol, the hydroxyl group preferentially occupies an axial position, with the phenyl ring in an equatorial position. researchgate.net This conformation is considered typical for 4-aryl-4-hydroxypiperidines. researchgate.net

The hydroxyl group can act as a hydrogen bond donor and acceptor, forming crucial interactions with the biological target. For example, in a study of piperidinol derivatives as inhibitors of the mycobacterial transporter MmpL3, the hydroxyl group was found to form a hydrogen bond with a tyrosine residue (Y219) in the binding site. nih.gov The removal or alteration of this hydroxyl group would likely lead to a significant loss of activity.

The relative position of the hydroxyl group to the aryl group also matters. In 3-aryl-3-piperidinol derivatives, the specific placement of both the hydroxyl and aryl groups on the same carbon atom creates a unique stereoelectronic environment that influences their pharmacological properties.

Substitutions at the Piperidine Nitrogen

Modification of the substituent at the piperidine nitrogen is a common strategy for modulating the pharmacological profile of piperidine-based compounds. A variety of substituents, from small alkyl groups to larger aromatic and heterocyclic moieties, have been explored. nih.govnih.gov

In a series of 3-aryl piperidine analogs developed as dopamine D4 receptor agonists, the nature of the substituent on the piperidine nitrogen was a key determinant of potency and efficacy. nih.gov These studies demonstrated that the introduction of 2-piperidinoalkylamino or 2-piperidinoalkyloxy fused bicyclic rings at the nitrogen position resulted in potent and efficacious compounds. nih.gov Similarly, the synthesis of N-aryl-piperidine derivatives as histamine (B1213489) H3 receptor agonists showed that the agonistic activity was greatly influenced by the substituents on the N-aryl ring. nih.gov

These findings highlight the importance of the nitrogen substituent in orienting the molecule within the binding pocket and establishing additional interactions that can enhance affinity and functional activity.

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of this compound analogs. The spatial arrangement of substituents around the chiral centers of the piperidine ring can lead to significant differences in potency and selectivity between stereoisomers.

The importance of stereochemistry is well-documented for various piperidine derivatives. For instance, studies on piperidin-4-one derivatives have shown a clear stereochemical effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The specific configuration of substituents on the piperidine ring dictates how the molecule fits into the active site of a target enzyme or receptor.

In the case of piperidine-based monoamine transporter ligands, the stereochemistry at the 3- and 4-positions of the piperidine ring is crucial for their inhibitory activity. For example, the (+)-(3R,4S) enantiomer of a 4β-(4-chlorophenyl)-3α-(oxadiazolyl)piperidine analog was found to be a potent monoamine reuptake inhibitor, with a longer duration of action compared to cocaine. nih.gov This highlights that a specific stereochemical arrangement is required for optimal interaction with the transporters.

Furthermore, studies on piperidine-based cocaine analogs have indicated that unfavorable interactions can occur in the binding pocket proximal to the 3α-position of the piperidine ring, emphasizing the need for precise stereochemical control in drug design. researchgate.net

Design Principles for Modulating Pharmacological Profiles (using related piperidinols as models)

The structure-activity relationships discussed provide several key design principles for modulating the pharmacological profiles of piperidinol-containing compounds. These principles are often guided by computational modeling and a deep understanding of the target's binding site. nih.govnih.gov

A primary strategy involves the strategic modification of substituents to optimize interactions with the target. For example, in the design of novel inhibitors of Mycobacterium abscessus, a piperidinol derivative (PIPD1) was used as a starting point. nih.gov SAR studies revealed that while the core piperidinol scaffold was essential, modifications at specific positions could be tolerated and even enhance activity. This led to the identification of a new promising analog, FMD-88. nih.gov

Key design principles derived from studies on related piperidinols include:

Conformational Restriction: Introducing conformational constraints, such as through the formation of bicyclic systems, can lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties without sacrificing biological activity. For example, replacing an ester group with an oxadiazole ring in cocaine analogs resulted in compounds with a longer duration of action. nih.gov

Modulation of Physicochemical Properties: Adjusting properties such as lipophilicity and polar surface area through substituent modification can enhance oral bioavailability and brain penetration. For instance, introducing methyl groups can increase lipophilicity.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein allows for the rational design of ligands that are complementary in shape and charge to the binding site. nih.gov This approach can guide the placement of hydrogen bond donors and acceptors, as well as hydrophobic moieties, to maximize binding affinity.

The table below summarizes the impact of various substitutions on the activity of piperidinol analogs, based on findings from related compounds.

| Compound Series | Modification | Impact on Activity/Properties | Reference |

| 4β-Aryl-1-methyl-3α-(oxadiazolyl)piperidines | Replacement of ester with oxadiazole | Increased duration of action as a monoamine reuptake inhibitor | nih.gov |

| N-Aryl-piperidine derivatives | Substitution on the N-aryl ring | Greatly influenced histamine H3 receptor agonist activity | nih.gov |

| 3-Aryl piperidine analogs | Introduction of fused bicyclic rings at the piperidine nitrogen | Resulted in potent and efficacious dopamine D4 receptor agonists | nih.gov |

| Piperidinol derivatives (PIPD1 analogs) | Modulation of functions on the piperidinol scaffold | Identified specific sites tolerant to modification, leading to new active analogs against M. abscessus | nih.gov |

Computational and Theoretical Studies of 3 4 Chlorophenyl Piperidin 3 Ol

Molecular Docking and Ligand-Protein Interaction Analysis

Prediction of Binding Modes and Affinities with Biological Targets

For 3-(4-Chlorophenyl)piperidin-3-ol, molecular docking studies would be employed to predict its binding orientation and affinity within the active site of various biological targets. This analysis would involve preparing the 3D structure of the ligand and the target protein. Docking algorithms would then explore various possible conformations of the ligand within the protein's binding pocket, scoring each pose based on a force field.

The results would typically be presented in a table format, detailing the binding affinity (often in kcal/mol) for different protein targets. A lower binding energy generally indicates a more stable and favorable interaction. Such a study would be crucial in identifying potential therapeutic targets for this compound. However, no such binding affinity data has been published for this compound.

Identification of Key Pharmacophoric Features

Analysis of the docking results would help identify the key pharmacophoric features of this compound responsible for its binding to a target. A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

For this compound, the key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group and the secondary amine (-NH-) in the piperidine (B6355638) ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The 4-chlorophenyl ring would likely engage in hydrophobic or π-π stacking interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the protein.

Visualizing the docked complex would reveal the specific amino acid residues involved in these interactions, providing a detailed map of the ligand-protein binding. This information is fundamental for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its potency and selectivity. To date, no studies have been published identifying these specific interactions for this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry Optimization and Conformational Analysis

DFT calculations would be used to determine the most stable three-dimensional structure of this compound. The process, known as geometry optimization, finds the lowest energy arrangement of the atoms in the molecule. For a flexible molecule like this, a conformational analysis would be performed to identify various low-energy conformers, particularly concerning the orientation of the 4-chlorophenyl group relative to the piperidine ring. The piperidine ring itself typically adopts a chair conformation. sci-hub.se Studies on related piperidine compounds show that substituents can orient in either axial or equatorial positions. sci-hub.se A thorough analysis would determine the preferred orientation for the substituents of this compound.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

The electronic properties of this compound would be investigated using DFT. This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for understanding a molecule's reactivity.

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov These calculations would also inform other reactivity descriptors such as electronegativity, hardness, and softness. While DFT has been used to analyze the electronic structure of similar compounds, specific HOMO-LUMO energy values for this compound are not available in the literature. sci-hub.seresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system.

In the context of this compound, MD simulations would be performed on the ligand-protein complex identified through molecular docking. These simulations provide insights into the stability of the binding pose over time. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding site. A stable RMSD suggests the complex remains in a consistent conformation.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are more flexible or rigid upon ligand binding.

Interaction Analysis: To monitor the persistence of hydrogen bonds and other key interactions throughout the simulation, confirming the predictions from the static docking model.

MD simulations offer a more realistic representation of the biological environment by including solvent effects and temperature, thus validating the docking results. Currently, there are no published MD simulation studies for this compound. nih.gov

Conformational Dynamics in Solution

The three-dimensional shape of a molecule is critical to its biological function. For this compound, the piperidine ring is the central structural motif. Saturated six-membered rings like piperidine are not planar and exist in various conformations. The most stable of these is typically the "chair" conformation. acs.orgnih.govnih.gov

In the case of this compound, the piperidine ring is expected to adopt a chair conformation. This conformation minimizes steric strain between the atoms of the ring. The substituents—the 4-chlorophenyl group and the hydroxyl group at the 3-position—can be oriented in either axial or equatorial positions. The relative stability of these different arrangements is determined by steric and electronic factors.

Computational studies, such as those employing density functional theory (DFT), can be used to calculate the energies of different conformations and thus predict the most stable arrangement of the substituents in solution. nih.gov For a related compound, 4-(4-chlorophenyl)piperidin-4-ol, X-ray crystallography has shown that the piperidine ring is in a chair conformation with the hydroxyl group in an axial position and the 4-chlorophenyl group in an equatorial position. nih.gov For this compound, the conformational equilibrium would likely favor the chair form where the bulky 4-chlorophenyl group occupies an equatorial position to minimize steric hindrance. The orientation of the hydroxyl group would depend on a balance of steric and electronic interactions, including potential intramolecular hydrogen bonding.

Molecular dynamics (MD) simulations can further elucidate the conformational dynamics of the molecule in a solvent environment, providing a picture of how the molecule flexes and changes shape over time. nih.gov These simulations can reveal the energy barriers between different conformations and the relative populations of each conformational state in solution.

Table 1: Predicted Conformational Preferences of this compound

| Conformer | 4-Chlorophenyl Position | Hydroxyl Position | Predicted Relative Stability |

| Chair A | Equatorial | Equatorial | Likely more stable |

| Chair B | Equatorial | Axial | Potentially less stable due to 1,3-diaxial interactions |

| Chair C | Axial | Equatorial | Likely much less stable due to steric clash of the large aryl group |

| Chair D | Axial | Axial | Likely unstable |

| Boat/Twist-Boat | - | - | High energy transition states |

This table is illustrative and based on general principles of conformational analysis. Specific energy differences would require dedicated computational studies.

Ligand-Target Complex Stability

To understand how this compound might exert a biological effect, it is crucial to study its interaction with potential protein targets. Molecular dynamics (MD) simulations are a key tool for this purpose, allowing researchers to model the binding of a ligand to its receptor and assess the stability of the resulting complex. nih.gov

The process begins with molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Once a plausible binding pose is identified, an MD simulation can be run to observe the behavior of the ligand-target complex over time in a simulated physiological environment. iium.edu.my

Key metrics obtained from MD simulations to assess complex stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD over the course of the simulation suggests a stable binding complex.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. iium.edu.my The presence of persistent hydrogen bonds is a strong indicator of stable binding. The hydroxyl group and the nitrogen atom of the piperidine ring in this compound are potential hydrogen bond donors and acceptors.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand-target complex, providing a quantitative measure of binding affinity.

While specific target interactions for this compound are not extensively documented in publicly available research, the methodology remains a cornerstone for evaluating the potential of this and related compounds as therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

A QSAR study on derivatives of this compound would involve the following steps:

Data Set Preparation: A series of derivatives would be synthesized, varying the substituents on the piperidine ring or the chlorophenyl group. The biological activity of these compounds against a specific target would be measured experimentally. This dataset is then divided into a training set (to build the model) and a test set (to validate the model). mdpi.com

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can be 2D descriptors (based on the 2D structure, e.g., molecular weight, atom counts) or 3D descriptors (based on the 3D conformation, e.g., molecular shape, electrostatic potential). nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to create an equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested. Internal validation is often performed using a technique called leave-one-out cross-validation (yielding a Q² or r²-CV value). nih.gov External validation involves using the model to predict the activity of the test set compounds, which were not used in model generation. The predictive ability is assessed by the predictive r-squared (r²-pred). nih.govmdpi.com A robust and predictive QSAR model will have high values for these statistical parameters. mdpi.com

For example, a hypothetical 2D-QSAR study on a series of this compound derivatives might yield an equation like:

pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular_Weight) + 1.2 * (Num_H_Donors) + C

This equation would suggest that higher lipophilicity (LogP) and a greater number of hydrogen bond donors increase the biological activity, while higher molecular weight is detrimental.

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound | R-Group Modification | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | -H (Parent Compound) | 6.2 | 6.1 |

| 2 | N-Methyl | 6.5 | 6.6 |

| 3 | N-Ethyl | 6.3 | 6.4 |

| 4 | 4'-Fluoro substitution | 6.8 | 6.7 |

| 5 | 3'-Chloro substitution | 5.9 | 6.0 |

This table represents a hypothetical dataset to illustrate the principles of QSAR. The pIC₅₀ values are not based on experimental results.

The insights gained from such QSAR models can guide the design of new derivatives of this compound with potentially improved potency and other desired properties. nih.gov

Biological Activity of 3 4 Chlorophenyl Piperidin 3 Ol Derivatives at the Molecular Level in Vitro Insights

Mechanisms of Action for Derived Piperidinol Compounds

The therapeutic potential of 3-(4-chlorophenyl)piperidin-3-ol derivatives is rooted in their ability to interact with specific biological targets. In vitro research has provided valuable insights into their mechanisms of action, revealing how structural modifications influence their engagement with enzymes, receptors, and cellular signaling pathways.

Derivatives of piperidinol have been identified as potent inhibitors of various enzymes, a key mechanism underlying their pharmacological effects. A notable example is the inhibition of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain types of cancer.

Pyrrolotriazine derivatives incorporating piperidine-3-ol and piperidine-3,4-diol (B3189941) moieties have been synthesized and evaluated as ALK inhibitors. wlv.ac.uknih.gov While both sets of compounds showed comparable in vitro activity against ALK, the piperidine-3-ol derivatives exhibited superior physicochemical and pharmacokinetic properties. wlv.ac.uknih.gov Further investigation revealed that the stereochemistry at the C3 and C4 positions of the piperidine (B6355638) ring significantly impacted the in vivo inhibition of ALK autophosphorylation, with trans-4-aryl-piperidine-3-ols being more potent than their cis diastereomers. wlv.ac.uknih.gov

Beyond ALK, other piperidine-containing structures have shown inhibitory action against different enzymes. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles was found to inhibit Protein Kinase B (PKBβ/AKT2), a key enzyme in oncogenic signaling pathways in glioma. nih.gov Additionally, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. mdpi.comresearchgate.net One compound, S5, which features a 3-chloro substitution on the phenyl ring, was identified as a potent and selective MAO-B inhibitor with an IC50 value of 0.203 μM. mdpi.comresearchgate.net

The design of renin inhibitors has also incorporated piperidone structures, which are related to piperidinols. nih.gov These conformationally restricted isosteres of phenylalanine were synthesized to interact with the active site of renin, an enzyme crucial in regulating blood pressure. nih.gov

| Derivative Class | Target Enzyme | Key Findings |

| Pyrrolo[2,1-f] biointerfaceresearch.comnih.govnih.govtriazines | Anaplastic Lymphoma Kinase (ALK) | Piperidine-3-ol derivatives showed good in vitro activity and improved physicochemical properties. Stereochemistry was crucial for in vivo potency. wlv.ac.uknih.gov |

| Pyrano[2,3-c]pyrazoles | Protein Kinase B (PKBβ/AKT2) | N-(4-chlorophenyl) substituted derivatives exhibited inhibitory activity against AKT2, relevant for anti-glioma effects. nih.gov |

| Pyridazinobenzylpiperidines | Monoamine Oxidase B (MAO-B) | Compound S5 (3-Cl) was a potent (IC50 = 0.203 μM) and selective MAO-B inhibitor. mdpi.comresearchgate.net |

| Piperidones | Renin | Used as conformationally restricted isosteres in renin inhibitors, though potency was lower than the acyclic control. nih.gov |

The this compound framework is a common feature in ligands targeting G-protein coupled receptors (GPCRs), particularly the dopamine (B1211576) receptors. The D2-like family of dopamine receptors (D2, D3, and D4) are primary targets for antipsychotic drugs.

In vitro binding assays have been instrumental in characterizing the affinity and selectivity of these derivatives. For instance, a series of 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized as potential modulators of the dopamine D2 receptor (D2R). nih.gov These studies are often inspired by the structures of existing drugs like aripiprazole. nih.gov The affinity of compounds for D2 and D3 receptors is typically determined through competitive radioligand binding assays, using radiolabeled ligands like [³H]-spiperone or [¹²⁵I]IABN. nih.govacs.org

Research on N-phenylpiperazine analogs has shown that this chemical class can achieve high selectivity for the D3 receptor over the D2 receptor, despite the significant amino acid homology between them. mdpi.com For example, compound LS-3-134, an N-phenylpiperazine derivative, binds to the human D3 receptor with high affinity (Ki = 0.17 nM) and demonstrates over 150-fold selectivity against the D2 receptor. mdpi.com Structural studies, including the crystal structure of the D2 receptor bound to the antipsychotic drug haloperidol (B65202), have revealed an extended binding pocket that can be exploited for designing subtype-selective ligands. nih.gov Molecular docking studies suggest that compounds like eticlopride (B1201500) and nemonapride (B16739) adopt binding poses similar to haloperidol within the D2 receptor. nih.gov The structural differences between the D2-like receptors, particularly in the extracellular loops, are thought to contribute to the potential for achieving subtype selectivity. nih.gov

| Derivative Class | Target Receptor | Key Findings |

| 3,4-Dihydroquinolin-2(1H)-ones | Dopamine D2 Receptor (D2R) | Synthesized as potential D2R modulators, evaluated for binding affinity. nih.gov |

| [4-(4-Carboxamidobutyl)]-1-arylpiperazines | Dopamine D3 and D2 Receptors | 2,3-dichlorophenylpiperazine analogue (Compound 8) showed the highest D3R affinity in the subnanomolar range. acs.org |

| N-Phenylpiperazines | Dopamine D3 and D2 Receptors | LS-3-134 showed high D3 affinity (Ki = 0.17 nM) and >150-fold selectivity over D2. mdpi.com |

| Haloperidol Analogues | Dopamine D2 Receptor (D2R) | Crystal structure revealed an extended binding pocket, inspiring the design of subtype-selective ligands. nih.gov |

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.gov Under normal conditions, Keap1 targets Nrf2 for degradation. frontiersin.orgmdpi.com However, under stress, Nrf2 is released, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. nih.govfrontiersin.org

While direct studies on this compound derivatives are limited, research on related structures and other small molecules demonstrates the potential for targeting this pathway. The activation of the Keap1-Nrf2 pathway is a promising strategy for treating diseases associated with oxidative stress, such as neurodegenerative disorders. mdpi.com Inhibiting the protein-protein interaction (PPI) between Keap1 and Nrf2 is a modern approach to activate this protective pathway. nih.govresearchgate.net

The mechanism often involves the modification of specific cysteine residues on Keap1 by electrophilic compounds, leading to a conformational change that prevents Nrf2 binding and subsequent degradation. nih.govnih.gov Natural compounds found in fruits and vegetables are known to activate the Keap1/Nrf2 signaling pathway, increasing the expression of antioxidant enzymes like DT-diaphorase and glutathione (B108866) transferase. mdpi.com This suggests that synthetic compounds with appropriate structural features could also modulate this pathway. The design of small molecule inhibitors that disrupt the Keap1-Nrf2 interaction represents a viable therapeutic strategy, and the piperidinol scaffold could potentially be incorporated into such designs. researchgate.net

Antimicrobial Activity of Related Piperidinol Derivatives (In Vitro)

Derivatives containing the piperidine ring, a saturated N-heterocycle, are widely explored for their antimicrobial properties. biointerfaceresearch.comnih.gov The presence of this moiety can enhance drug-like properties such as solubility, which is advantageous for metabolism. biointerfaceresearch.com In vitro screening against various microbial strains has confirmed the antifungal and antibacterial potential of many piperidinol-related compounds.

Several classes of piperidine derivatives have demonstrated significant in vitro activity against a range of pathogenic fungi.

A series of piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were tested against agriculturally important fungi. nih.gov Compounds A13 and A41 showed excellent inhibition of Rhizoctonia solani, with EC50 values of 0.83 and 0.88 µg/mL, respectively, which were superior to the positive controls chlorothalonil (B1668833) and boscalid. nih.gov These two compounds also displayed notable activity against Verticillium dahliae. nih.gov The mechanism for compound A13 was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH), with an IC50 value of 6.07 µM. nih.gov

Other studies have investigated piperidine and pyrrolidine (B122466) substituted halogenobenzenes against Candida albicans, with some compounds showing minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL. nih.gov Furthermore, novel thiosemicarbazides bearing a piperidine moiety have been synthesized and evaluated for their antifungal activities. researchgate.net The secondary metabolites from plants of the Piper genus, which the piperidine ring is named after, have also shown direct fungitoxic effects in vitro. mdpi.com

| Derivative Class | Fungal Strain(s) | Key Findings (In Vitro) |

| Piperidine-4-carbohydrazides | Rhizoctonia solani, Verticillium dahliae | Compound A13 had an EC50 of 0.83 µg/mL against R. solani. Mechanism involves SDH inhibition. nih.gov |

| Substituted Halogenobenzenes | Candida albicans | Active compounds showed MIC values of 32-512 µg/mL. nih.gov |

| 4-Aryl-3-methyl-1,2,3,4-tetrahydroquinolines | Dermatophytes | N-unprotected derivatives with a hydroxyl group on the 4-aryl substituent showed improved antifungal activity. researchgate.net |

| Thiosemicarbazides | Various fungi | Synthesized to investigate potential antifungal activities. researchgate.net |

The antibacterial potential of piperidine derivatives has been extensively documented against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com

In one study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method. biointerfaceresearch.com Compound 2 from this study showed excellent activity against S. aureus, comparable to the standard drug chloramphenicol (B1208). biointerfaceresearch.com Another study focused on novel fluoroquinolone derivatives containing substituted piperidines, which showed good potency against S. aureus and Staphylococcus epidermidis, with MIC values between 0.125 and 4 µg/mL. nih.gov

Derivatives of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. scielo.brscielo.br Additionally, direct screening of compound libraries identified a piperidinol hit with an anti-tuberculosis activity (MIC = 1.5 µg/mL) against Mycobacterium tuberculosis. nih.gov Subsequent optimization led to derivatives with even better anti-tuberculosis activity. nih.gov The broad applicability of the piperidine scaffold is further highlighted by its inclusion in hybrid molecules, such as quinoline-piperazine hybrids, designed to enhance antibacterial effects. mdpi.com

| Derivative Class | Bacterial Strain(s) | Key Findings (In Vitro) |

| Substituted Piperidines | Staphylococcus aureus, Escherichia coli | Showed good activity; one compound was comparable to chloramphenicol against S. aureus. biointerfaceresearch.com |

| Fluoroquinolone-Piperidines | S. aureus, S. epidermidis | Good potency with MIC values of 0.125-4 µg/mL. nih.gov |

| Piperidinol Analogs | Mycobacterium tuberculosis | Initial hit had an MIC of 1.5 µg/mL; optimized derivatives showed improved activity. nih.gov |

| 1,3,4-Oxadiazole-Piperidines | Salmonella typhi, Bacillus subtilis | Demonstrated moderate to strong antibacterial activity. scielo.brscielo.br |

Anti-Tuberculosis Activity (In Vitro)

The search for novel anti-tuberculosis therapeutics has led to the investigation of piperidine-based compounds. Direct screening of compound libraries identified a piperidinol compound as a promising hit. nih.gov This initial success prompted the synthesis and evaluation of a library of related piperidinol analogs to establish a structure-activity relationship. nih.gov

A key scaffold in this research was 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, a close analog of this compound. nih.gov The anti-tuberculosis activity of synthesized derivatives was assessed against Mycobacterium tuberculosis. Two compounds, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol, demonstrated significant anti-tuberculosis activity, with Minimum Inhibitory Concentration (MIC) values of 1.4 µg/mL and 1.7 µg/mL, respectively. nih.gov

Further investigation into the structure-activity relationship revealed the crucial role of specific chemical groups. The removal of either the 4-Chloro or the 3-CF3 group from the phenyl ring was found to be detrimental to the compound's anti-tuberculosis activity. nih.gov Similarly, the tertiary hydroxyl group was also shown to have a significant effect on the biological activity. nih.gov

In Vitro Anti-Tuberculosis Activity of Piperidinol Derivatives

The table below summarizes the Minimum Inhibitory Concentration (MIC) of select piperidinol derivatives against Mycobacterium tuberculosis.

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol | 1.4 | nih.gov |

| 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol | 1.7 | nih.gov |

| Piperidinol Hit (1) | 1.5 | nih.gov |

Broader Spectrum of Biological Activities of Piperidine Scaffolds (In Vitro)

The piperidine nucleus is a foundational structure in a multitude of biologically active compounds. nih.govresearchgate.net Molecules incorporating this scaffold have demonstrated a wide array of pharmacological effects in in vitro studies, including antioxidant, anti-inflammatory, and antiproliferative activities. researchgate.net

Antioxidant Properties (In Vitro)

Piperidine derivatives have been evaluated for their ability to scavenge free radicals, a key aspect of antioxidant activity. nih.govresearchgate.net In one study, a series of twenty-five piperidine compounds were assessed for their capacity to neutralize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide (B77818) anion radical (•O2−). nih.govresearchgate.net The results indicated that different derivatives possessed varying levels of scavenging ability, with one derivative being the most potent DPPH scavenger and another being the most effective at scavenging the superoxide anion. nih.govresearchgate.net

Piperine (B192125), a well-known alkaloid containing a piperidine moiety, has also been shown to possess direct antioxidant activity against various free radicals in vitro. nih.gov It was found to be a powerful superoxide scavenger with an IC50 of 1.82 mM and demonstrated a 52% inhibition of lipid peroxidation at a concentration of 1400 µM (IC50 of 1.23 mM). nih.gov At low concentrations, piperine also acted as a hydroxyl radical scavenger. nih.gov

In Vitro Antioxidant Activity of Piperine

The table below shows the 50% inhibitory concentration (IC50) of Piperine in different antioxidant assays.

| Assay | IC50 Value | Reference |

|---|---|---|

| Superoxide Scavenging | 1.82 mM | nih.gov |

| Lipid Peroxidation Inhibition | 1.23 mM | nih.gov |

Anti-Inflammatory Effects (In Vitro)

The anti-inflammatory potential of piperidine scaffolds has been explored through their interaction with key components of the inflammatory cascade. A recent study focused on a scaffold hybrid of the natural product Tanshinone I with piperidine to create novel inhibitors of the NLRP3 inflammasome, a key protein complex involved in inflammation. acs.org Mechanistic studies revealed that these piperidine-containing derivatives could inhibit the degradation of the NLRP3 protein and block its subsequent activation, thus preventing the release of inflammatory mediators. acs.org This highlights the potential of the piperidine scaffold in designing potent and selective anti-inflammatory agents. acs.org

Antiproliferative and Anticancer Activities (In Vitro)

The piperidine ring is a prevalent feature in many compounds developed for cancer therapy. nih.govresearcher.life In vitro studies have consistently demonstrated the antiproliferative effects of piperidine derivatives against a wide range of human cancer cell lines. nih.govresearchgate.netnih.gov

One comprehensive study evaluated twenty-five different piperidine derivatives against several human cancer cell lines, including glioma (U251), breast cancer (MCF7), and prostate cancer (PC-3). nih.govresearchgate.net The study found that the prostate cancer cell line (PC-3) was the most sensitive to the tested compounds. nih.gov Specifically, derivatives designated as compounds 1 and 25 were highlighted for their potent activity against this cell line, with GI50 (50% growth inhibition) values of 6.3 and 6.4 μg/mL, respectively. nih.gov

Derivatives of 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, have shown efficacy in inhibiting cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells. nih.gov The mechanism involves arresting the cell cycle in the G0/G1 phase and increasing the generation of reactive oxygen species (ROS), which induces apoptosis. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives, which can be considered complex piperidine-related structures, have also been synthesized and tested. nih.gov Compound 9a from this series showed potent anticancer activity against the HeLa cervical cancer cell line with an IC50 value of 2.59 µM, comparable to the standard drug doxorubicin. nih.gov Another derivative, 14g, was highly active against MCF7 breast cancer and HCT-116 colon cancer cell lines, with IC50 values of 4.66 µM and 1.98 µM, respectively. nih.gov

In Vitro Antiproliferative Activity of Piperidine Derivatives

The table below displays the concentration for 50% of maximal effect (IC50 or GI50) for various piperidine derivatives against different human cancer cell lines.

| Compound/Derivative Type | Cell Line | Cell Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Piperidine derivative 1 | PC-3 | Prostate Cancer | 6.3 µg/mL | nih.gov |

| Piperidine derivative 25 | PC-3 | Prostate Cancer | 6.4 µg/mL | nih.gov |

| DTPEP | MCF-7 | Breast Cancer (ER+) | Inhibits Proliferation | nih.gov |

| DTPEP | MDA-MB-231 | Breast Cancer (ER-) | Inhibits Proliferation | nih.gov |

| Pyrazolo[3,4-b]pyridine (9a) | HeLa | Cervical Cancer | 2.59 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine (14g) | MCF7 | Breast Cancer | 4.66 µM | nih.gov |

| Pyrazolo[3,4-b]pyridine (14g) | HCT-116 | Colon Cancer | 1.98 µM | nih.gov |

Insights into Molecular Targets from In Vitro Studies

In vitro research has provided valuable insights into the specific molecular targets through which piperidine-containing compounds exert their biological effects.

For their anticancer activity, one of the identified mechanisms is the interaction with DNA. nih.govresearchgate.net Spectrofluorimetry studies have shown that several active piperidine derivatives preferably bind to calf-thymus DNA (ctDNA) via intercalation, a process that can disrupt DNA replication and transcription in cancer cells. nih.govresearchgate.net Other piperidine derivatives have been found to target specific proteins crucial for cancer progression. For instance, piperidine-3-ol derivatives have been developed as inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in certain types of lymphoma and lung cancer. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been shown to induce cancer cell apoptosis by inhibiting cyclin-dependent kinases CDK2 and/or CDK9, which are key regulators of the cell cycle. nih.gov The androgen receptor (AR), which is critical for the growth of prostate cancer, has also been identified as a target for certain piperidine derivatives. nih.gov

In the context of anti-inflammatory action, piperidine-Tanshinone I hybrids have been shown to directly target the NLRP3 inflammasome, inhibiting its assembly and activation. acs.org

These studies collectively demonstrate that the piperidine scaffold can be chemically modified to interact with a diverse range of biological macromolecules, including enzymes like kinases, protein complexes like inflammasomes, and nucleic acids, explaining the broad spectrum of activities observed in vitro.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)piperidin-3-ol, and what analytical techniques are used to confirm its structure?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions, such as introducing a 4-chlorophenyl group to a piperidine scaffold. For example, analogs like N-(3-chlorophenyl)piperazine derivatives are synthesized via coupling reactions using chloro-substituted aryl halides . Structural confirmation relies on NMR spectroscopy (for stereochemical analysis), mass spectrometry (for molecular weight verification), and single-crystal X-ray diffraction (for absolute configuration determination, as demonstrated in related piperidine derivatives) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Follow general safety protocols for chlorinated aromatic compounds:

- Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³, PAC-2: 23 mg/m³) .

- Employ liquid-binding materials (e.g., diatomite) for spill containment and dispose of waste via certified hazardous waste services .

- Wear gloves and lab coats to prevent skin contact, as recommended for structurally similar chlorophenyl compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

- Methodological Answer :

- Comparative receptor binding assays : Test derivatives against target receptors (e.g., serotonin or cannabinoid receptors) using radiolabeled probes, as done for anandamide analogs .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogen placement, hydroxyl group position) and evaluate potency changes. For example, replacing the 4-chlorophenyl group with a dichlorophenyl moiety (as in ) may alter receptor affinity .

- In silico docking simulations : Model interactions with receptor binding pockets to rationalize activity discrepancies .

Q. What strategies are effective for crystallizing this compound salts to improve stability or bioavailability?

- Methodological Answer :

- Salt formation : React the free base with hydrochloric acid to generate a monohydrochloride salt, as seen in patented piperidine derivatives .

- Solvent optimization : Use mixed-solvent systems (e.g., ethanol/water) for slow evaporation, ensuring high-purity crystals. highlights crystalline forms of similar compounds achieved via controlled crystallization .

- Polymorph screening : Explore temperature and pressure gradients to identify stable polymorphs, critical for pharmaceutical applications .

Q. How can the stereochemical purity of this compound be rigorously validated during synthesis?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using columns with chiral stationary phases (e.g., cellulose-based).

- Circular dichroism (CD) spectroscopy : Compare optical rotation data with reference standards.

- X-ray crystallography : Resolve absolute configuration, as applied to ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate .

Data Analysis and Experimental Design

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate logP (lipophilicity), pKa, and solubility using software like Gaussian or Schrödinger .

- Molecular dynamics simulations : Model solubility in aqueous buffers or lipid membranes, leveraging PubChem-derived parameters .

Q. How should researchers design experiments to assess the environmental impact of this compound?

- Methodological Answer :

- Biodegradation assays : Incubate the compound with soil or microbial cultures, monitoring degradation via LC-MS .

- Ecotoxicology studies : Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines, referencing safety data from chlorophenol analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.